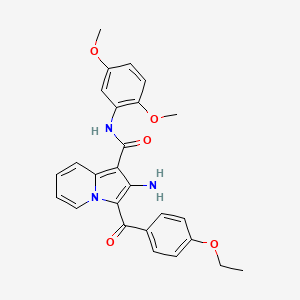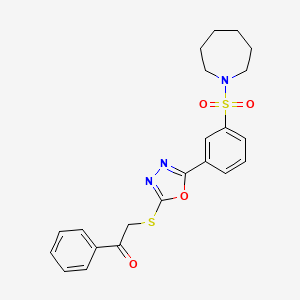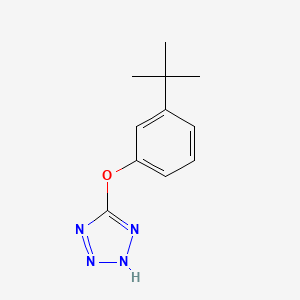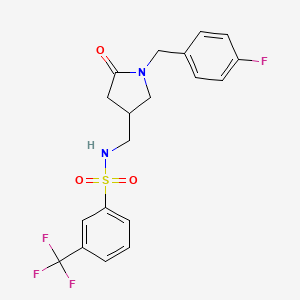![molecular formula C19H19NO4S2 B2805945 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide CAS No. 2097884-47-2](/img/structure/B2805945.png)
3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a phenylsulfonyl group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the hydroxyethyl group: This step might involve the use of ethylene oxide or similar reagents under basic conditions.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the propanamide linkage: This step could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The phenylsulfonyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[b]thiophene moiety could be involved in π-π stacking interactions, while the hydroxyethyl and phenylsulfonyl groups could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)acetamide
- N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)butanamide
Uniqueness
3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-17(16-13-25-18-9-5-4-8-15(16)18)12-20-19(22)10-11-26(23,24)14-6-2-1-3-7-14/h1-9,13,17,21H,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFRCSUFEAIUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)

![ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2805866.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)
![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2805877.png)


![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)


